molecular formula C8H11NO B1595513 6-Methylpyridine-2-ethanol CAS No. 934-78-1

6-Methylpyridine-2-ethanol

Cat. No.: B1595513
CAS No.: 934-78-1
M. Wt: 137.18 g/mol
InChI Key: QJHOHDKABVJMEC-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-ethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Methylpyridine-2-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase A (MAO-A), an enzyme that catalyzes the oxidation of monoamines. This interaction is crucial as it can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior . Additionally, this compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by inhibiting lipid peroxidation and scavenging free radicals .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cardiomyocytes, this compound can protect against ischemic injury by modulating free-radical processes and enhancing nitric oxide bioavailability . This compound also affects the expression of genes involved in oxidative stress response, thereby promoting cell survival under adverse conditions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase A, inhibiting its activity and thereby increasing the levels of monoamines such as serotonin and dopamine . This inhibition can lead to enhanced neurotransmission and improved mood. Additionally, this compound acts as an antioxidant by scavenging reactive oxygen species and preventing lipid peroxidation . These actions help maintain cellular integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that this compound can provide sustained protection against oxidative stress and ischemic injury in cardiomyocytes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide cardioprotective effects by reducing ischemic injury and enhancing nitric oxide bioavailability . At higher doses, there may be potential toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation and reduction reactions, primarily mediated by enzymes such as monoamine oxidase A . These reactions result in the formation of metabolites that can be further processed through phase II metabolic reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways help in the detoxification and excretion of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can be distributed to different cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activities and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects and modulates cellular metabolism . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to these locations .

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHOHDKABVJMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239418
Record name 6-Methylpyridine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-78-1
Record name 6-Methyl-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridine-2-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylpyridine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-2-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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